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Compound Name:
1-O-Acetyl-6-O-

isobutyrylbritannilactone

Cat. No.: B15593745 Get Quote

Disclaimer: The primary literature detailing the complete spectroscopic analysis and

experimental protocols for the initial structure elucidation of 1-O-Acetyl-6-O-
isobutyrylbritannilactone (CAS No. 1613152-34-3) is not readily available in the public

domain. This technical guide is a scientifically informed reconstruction based on the known

chemical structure and publicly available data for closely related sesquiterpene lactones

isolated from Inula britannica. The presented spectroscopic data is representative and intended

to illustrate the elucidation process.

Introduction
1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone, a class of naturally

occurring compounds known for their diverse biological activities.[1] Isolated from medicinal

plants such as Inula britannica, this compound is of significant interest to researchers in natural

product chemistry and drug development for its potential anti-inflammatory and anti-cancer

properties.[1] The structural elucidation of such complex natural products is a systematic

process that relies on the integration of various analytical techniques, primarily mass

spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a

detailed overview of the methodologies and data interpretation central to confirming the

chemical structure of 1-O-Acetyl-6-O-isobutyrylbritannilactone.
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The molecular formula of 1-O-Acetyl-6-O-isobutyrylbritannilactone has been established as

C₂₁H₃₀O₆, with a corresponding molecular weight of 378.50 g/mol .[1] The elucidation of its

complex cyclic and stereochemical structure is dependent on the following spectroscopic data.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental

composition of a molecule. For 1-O-Acetyl-6-O-isobutyrylbritannilactone, the expected data

is as follows:

Ion Calculated Mass (m/z) Observed Mass (m/z)

[M+H]⁺ 379.2064 Hypothetical

[M+Na]⁺ 401.1883 Hypothetical

Infrared (IR) Spectroscopy
Infrared spectroscopy helps in identifying the functional groups present in the molecule.

Wavenumber (cm⁻¹) Functional Group

~1765 γ-Lactone carbonyl

~1735 Ester carbonyls (acetyl & isobutyryl)

~1660 C=C (exocyclic methylene)

~2970-2850 C-H stretching (aliphatic)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the number and chemical environment of the

carbon atoms in the molecule. The expected chemical shifts for 1-O-Acetyl-6-O-
isobutyrylbritannilactone, based on related compounds, are presented below (recorded in

CDCl₃ at a hypothetical frequency of 125 MHz).
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Carbon No. Chemical Shift (δc, ppm) Multiplicity (DEPT)

1 ~75.2 CH

2 ~35.8 CH₂

3 ~38.1 CH

4 ~148.5 C

5 ~45.3 CH

6 ~72.1 CH

7 ~50.2 CH

8 ~28.9 CH₂

9 ~32.4 CH₂

10 ~41.5 CH

11 ~140.1 C

12 ~170.8 C (lactone C=O)

13 ~121.3 CH₂

14 ~22.5 CH₃

15 ~18.9 CH₃

1' (Acetyl) ~170.2 C (ester C=O)

2' (Acetyl) ~21.1 CH₃

1'' (Isobutyryl) ~176.5 C (ester C=O)

2'' (Isobutyryl) ~34.0 CH

3'' (Isobutyryl) ~19.0 CH₃

4'' (Isobutyryl) ~19.0 CH₃

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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The ¹H NMR spectrum provides detailed information about the chemical environment,

connectivity, and stereochemistry of the protons (recorded in CDCl₃ at a hypothetical frequency

of 500 MHz).

Proton No.
Chemical Shift (δH,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 ~5.10 d ~8.5

H-2a ~2.15 m

H-2b ~1.90 m

H-3 ~2.85 m

H-5 ~2.50 m

H-6 ~5.35 t ~9.0

H-7 ~2.60 m

H-8a ~1.85 m

H-8b ~1.65 m

H-9a ~1.75 m

H-9b ~1.55 m

H-10 ~2.30 m

H-13a ~6.20 d ~2.5

H-13b ~5.60 d ~2.5

H-14 ~1.15 d ~7.0

H-15 ~1.05 d ~7.0

H-2' (Acetyl) ~2.05 s

H-2'' (Isobutyryl) ~2.55 sept ~7.0

H-3'' (Isobutyryl) ~1.20 d ~7.0

H-4'' (Isobutyryl) ~1.20 d ~7.0
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Experimental Protocols
The isolation and structural elucidation of sesquiterpene lactones from Inula britannica typically

follows a standardized workflow.

Isolation and Purification
Extraction: Dried and powdered aerial parts of Inula britannica are extracted with a solvent

such as ethanol or methanol at room temperature. The solvent is then evaporated under

reduced pressure to yield a crude extract.

Fractionation: The crude extract is suspended in water and partitioned successively with

solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate

compounds based on their polarity.

Chromatography: The bioactive fraction (typically the chloroform or ethyl acetate fraction) is

subjected to multiple rounds of column chromatography.

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and

eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and

monitored by thin-layer chromatography (TLC).

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the

compound of interest are further purified by preparative HPLC on a C18 column with a

methanol-water or acetonitrile-water mobile phase to yield the pure compound.

Spectroscopic Analysis
NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g.,

CDCl₃). ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR

spectrometer (e.g., 500 MHz).

Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF

(Electrospray Ionization - Time of Flight) mass spectrometer to determine the accurate mass

and molecular formula.

Infrared Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using a KBr

pellet or as a thin film.
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Structure Elucidation Workflow
The elucidation of the structure is a stepwise process of piecing together the molecular

fragments identified from the spectroscopic data.

Data Acquisition

Data Analysis

Structure Confirmation

HRMS

Determine Molecular Formula
(C₂₁H₃₀O₆)

IR

Identify Functional Groups
(Esters, Lactone, C=C)

1D NMR
(¹H, ¹³C, DEPT)

Establish Carbon Skeleton

2D NMR
(COSY, HSQC, HMBC)

Determine H-H Connectivity Assign Protons to Carbons Establish Long-Range
C-H Correlations

Assemble Fragments and
Confirm Planar Structure

Click to download full resolution via product page

Caption: Workflow for the structure elucidation of 1-O-Acetyl-6-O-isobutyrylbritannilactone.

Key 2D NMR Correlations
The definitive structure is pieced together using 2D NMR experiments that reveal through-bond

correlations between nuclei.

COSY (Correlation Spectroscopy)
The COSY spectrum reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds.

This allows for the tracing of contiguous proton spin systems.

Key Correlations:

H-1 with H-2
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H-2 with H-3

H-5 with H-6 and H-14

H-6 with H-7

H-7 with H-8 and H-15

H-2'' with H-3'' and H-4''

HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH), allowing for

the unambiguous assignment of protons to their attached carbons.

Key Correlations:

H-1 to C-1

H-6 to C-6

H-13 to C-13

H-2' to C-2'

H-2'' to C-2''

HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC spectrum shows correlations between protons and carbons over two to three bonds

(²JCH and ³JCH), which is critical for connecting the different spin systems and establishing the

overall carbon skeleton.

Key Correlations for Structural Assembly:

Acetyl group placement: Protons of the acetyl methyl group (H-2') show a correlation to

the ester carbonyl carbon (C-1') and to C-1 of the main skeleton, confirming the

attachment of the acetyl group at the C-1 position.
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Isobutyryl group placement: The proton at H-6 shows a correlation to the isobutyryl

carbonyl carbon (C-1''), and the methine proton of the isobutyryl group (H-2'') correlates to

C-6, confirming the ester linkage at the C-6 position.

Lactone ring closure: The exocyclic methylene protons (H-13a and H-13b) show

correlations to the lactone carbonyl (C-12) and to C-7 and C-11, confirming the α-

methylene-γ-lactone moiety.

Ring junctions: Protons such as H-1, H-3, and H-5 show multiple correlations to carbons in

the cyclic core, allowing for the complete assembly of the bicyclic system.

Caption: Diagram of key COSY and HMBC correlations for structure elucidation.

Conclusion
The comprehensive analysis of spectroscopic data from HRMS, IR, and various 1D and 2D

NMR experiments allows for the unambiguous determination of the planar structure of 1-O-
Acetyl-6-O-isobutyrylbritannilactone. The combination of COSY and HMBC data is

particularly powerful for assembling the molecular framework, including the placement of the

acetyl and isobutyryl ester groups. Further stereochemical analysis, often requiring NOESY

(Nuclear Overhauser Effect Spectroscopy) experiments and comparison with related known

compounds, would be necessary to fully define the three-dimensional structure of the molecule.

This systematic approach is fundamental in the field of natural product chemistry for the

discovery and characterization of new bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15593745#chemical-structure-elucidation-of-1-o-
acetyl-6-o-isobutyrylbritannilactone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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